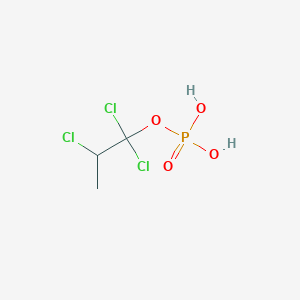
Trichloropropylphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloropropylphosphate, also known as this compound, is a useful research compound. Its molecular formula is C3H6Cl3O4P and its molecular weight is 243.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Industrial Applications
Flame Retardant : TCPP is primarily employed as a flame retardant in polyurethane foams, textiles, and plastics. It serves as a safer alternative to brominated flame retardants, which have raised environmental and health concerns due to their persistence and toxicity. TCPP's effectiveness in reducing flammability has made it a preferred choice in many consumer products, including furniture and electronic devices .
Plasticizer : In addition to its role as a flame retardant, TCPP functions as a plasticizer in various polymer formulations. It improves flexibility and durability while enhancing the processing characteristics of plastics . This application is particularly relevant in the production of flexible polyvinyl chloride (PVC) products.
Environmental Remediation
TCPP has been studied for its potential in environmental remediation, particularly in wastewater treatment. Research indicates that certain white rot fungi can effectively degrade TCPP, suggesting its removal from contaminated water sources . For example, studies have shown that Trametes versicolor can remove up to 77% of TCPP under specific conditions, highlighting the compound's susceptibility to biological degradation .
Toxicological Studies
While TCPP is widely used, its safety profile requires careful consideration. Toxicological studies have indicated that exposure to TCPP can lead to various health effects in laboratory animals. For instance, long-term studies by the National Toxicology Program have shown that rats exposed to high concentrations of TCPP exhibited changes in organ weights and histopathological alterations in the liver and thymus . These findings underscore the importance of monitoring TCPP levels in products and the environment.
Table 1: Summary of TCPP Applications
| Application Type | Description | Key Benefits |
|---|---|---|
| Flame Retardant | Used in foams, textiles, plastics | Reduces flammability |
| Plasticizer | Enhances flexibility and processing of polymers | Improves durability |
| Environmental Remediation | Biodegradation by fungi | Effective removal from wastewater |
Table 2: Toxicological Findings on TCPP
| Study Type | Findings | Organ Affected |
|---|---|---|
| Long-term Exposure | Increased liver weights; bile duct hyperplasia | Liver |
| Short-term Exposure | Weight loss; organ weight changes | Thymus |
| Aquatic Toxicity | Inhibition of algal growth at low concentrations | Freshwater organisms |
Case Studies
Case Study 1: Flame Retardant Efficacy
A study conducted on polyurethane foam treated with TCPP demonstrated significant reductions in flammability compared to untreated samples. The foam passed standard fire safety tests, making it suitable for use in residential furniture .
Case Study 2: Biodegradation Research
Research involving Trametes versicolor showed that this fungus could effectively degrade TCPP within four days under optimal conditions. The study emphasized the potential for using bioremediation techniques to address environmental contamination caused by organophosphorus flame retardants .
特性
CAS番号 |
58888-75-8 |
|---|---|
分子式 |
C3H6Cl3O4P |
分子量 |
243.41 g/mol |
IUPAC名 |
1,1,2-trichloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H6Cl3O4P/c1-2(4)3(5,6)10-11(7,8)9/h2H,1H3,(H2,7,8,9) |
InChIキー |
LOOCNDFTHKSTFY-UHFFFAOYSA-N |
SMILES |
CC(C(OP(=O)(O)O)(Cl)Cl)Cl |
正規SMILES |
CC(C(OP(=O)(O)O)(Cl)Cl)Cl |
同義語 |
trichloropropylphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















